Technical Monograph: 3-Bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione
Technical Monograph: 3-Bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione
Functional Class: Halogenated N-Aryl Maleimide / Electrophilic Scaffold
CAS Registry Number: 279686-72-5
Primary Application: Cysteine Bioconjugation, GSK-3
Executive Summary
This technical guide profiles 3-bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione , a specialized electrophilic scaffold used in medicinal chemistry and chemical biology. Unlike standard maleimides which undergo irreversible Michael addition, the C3-bromine substituent confers unique addition-elimination mechanics. This allows for reversible cysteine modification and the synthesis of unsymmetrical bis-aryl maleimides (a privileged scaffold in kinase inhibition, particularly GSK-3
Physicochemical Profile & Structural Analysis[1]
The molecule combines a reactive maleimide core with a halogenated aryl ring. The electron-withdrawing nature of both the fluorine (on the ring) and the bromine (on the alkene) creates a highly electron-deficient system susceptible to nucleophilic attack.
Key Properties Table
| Property | Specification | Technical Note |
| Molecular Formula | Halogenated heterocyclic dione | |
| Molecular Weight | 270.06 g/mol | Fragment-sized for drug discovery |
| Physical State | Crystalline Solid | Typically yellow/off-white powder |
| Solubility | DMSO, DMF, DCM | Hydrophobic; poor aqueous solubility without co-solvent |
| Reactivity Mode | Distinct from standard Michael addition | |
| LogP (Predicted) | ~2.1 - 2.5 | Fluorine enhances lipophilicity vs. parent phenyl |
| Storage | -20°C, Desiccated | Moisture sensitive (hydrolysis of imide) |
Structural Logic
-
C3-Bromine: Acts as a leaving group. This transforms the maleimide from a "permanent" trap (Michael acceptor) into a "transient" or "exchangeable" trap (Addition-Elimination).
-
N-(4-Fluorophenyl): The fluorine atom at the para position blocks metabolic hydroxylation by Cytochrome P450 enzymes, extending half-life in biological assays compared to the non-fluorinated analog.
Synthetic Methodology
Objective: Synthesis of 3-bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione from bromomaleic anhydride.
Reaction Pathway
The synthesis proceeds via a two-step sequence: aminolysis of the anhydride to form the maleamic acid, followed by acid-mediated dehydration (cyclization).
Figure 1: Synthetic route for N-aryl bromomaleimides.
Detailed Protocol
Validation: This protocol is adapted from standard bromomaleimide synthesis methodologies (e.g., Dubbu et al., Tedaldi et al.).
Reagents: Bromomaleic anhydride (1.0 eq), 4-Fluoroaniline (1.0 eq), Glacial Acetic Acid (Solvent), Sodium Acetate (0.5 eq), Acetic Anhydride (2.0 eq).
-
Amic Acid Formation:
-
Dissolve bromomaleic anhydride (500 mg, 2.8 mmol) in glacial acetic acid (5 mL).
-
Add 4-fluoroaniline (311 mg, 2.8 mmol) dropwise.
-
Stir at room temperature for 2 hours. A precipitate (maleamic acid) may form.
-
-
Cyclization:
-
Add anhydrous Sodium Acetate (115 mg) and Acetic Anhydride (0.5 mL) directly to the reaction mixture.
-
Heat to reflux (120°C) for 4 hours. Critical Step: Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the polar intermediate.
-
-
Workup:
-
Cool to room temperature.[1] Pour mixture into ice-cold water (50 mL).
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash organic layer with Sat.
(to remove acetic acid) and Brine. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol or purify via Flash Column Chromatography (
, 0-20% EtOAc in Hexane).
-
Reactivity Profile: The "Tunable" Electrophile
The defining feature of this molecule is its ability to undergo Addition-Elimination reactions. This distinguishes it from standard maleimides.
Mechanism: Thiol Exchange vs. Cross-Coupling
Unlike standard maleimides that form stable thioethers, 3-bromomaleimides react with thiols (e.g., Cysteine) to regenerate the double bond, retaining the ability to react again.
Figure 2: Divergent reactivity pathways. Left: Cysteine modification.[1][2][3] Right: Palladium-catalyzed synthesis.
Bioconjugation Protocol (Reversible Labeling)
Context: Use this protocol to attach a cysteine-containing peptide or protein.
-
Buffer: PBS (pH 7.4). Note: Avoid pH > 8.0 to prevent ring hydrolysis.
-
Reaction: Mix Protein-SH (10
) with the Bromomaleimide (11-20 , 1.1-2.0 eq) in DMSO/Buffer. -
Incubation: 1 hour at 4°C.
-
Outcome: The Bromine is displaced. The resulting thiomaleimide is formed.[1][4][5]
-
Differentiation: If you add a reducing agent (DTT) or a large excess of Glutathione, the label can be exchanged/removed. This is not possible with standard maleimides.
-
Medicinal Chemistry Application: GSK-3 Inhibition[7][8]
This molecule is a "half-scaffold" for bis-indolylmaleimides (e.g., Enzastaurin analogs).
-
Target: Glycogen Synthase Kinase-3
(GSK-3 ).[6][7] -
Mechanism: ATP-competitive inhibition.[8]
-
Synthesis Strategy:
-
Start with 3-bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione .[9]
-
Perform a Suzuki-Miyaura coupling with an Indole-3-boronic acid.
-
Result: An unsymmetrical 3-(indolyl)-4-(bromo/aryl)-maleimide.
-
The 4-fluorophenyl group sits in the solvent-exposed region of the ATP binding pocket, modulating solubility and pharmacokinetics.
-
Safety & Handling
-
Hazard Identification:
-
H315/H319: Causes skin and serious eye irritation.
-
H317: May cause an allergic skin reaction (sensitizer).
-
H335: May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and fume hood are mandatory. Maleimides are potent electrophiles and can alkylate biological thiols (skin/lungs).
-
Deactivation: Spills should be treated with 10% aqueous Glutathione or Cysteine solution to quench the electrophile before disposal.
References
-
Dubbu, S., et al. (2026). Protocol for the synthesis of N-Alkyl bromomaleimide linkers. MethodsX. Link
-
Tedaldi, L. M., et al. (2009). Bromomaleimides: new reagents for the selective and reversible modification of cysteine.[1][3] Chemical Communications.[10] Link
-
BLD Pharm. (2024). Product Analysis: 3-Bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (CAS 279686-72-5).[9]Link
-
Coghlan, M. P., et al. (2000). Selective small molecule inhibitors of glycogen synthase kinase-3 modulate glycogen metabolism and gene transcription. Chemistry & Biology.[1][11][12][13] Link
-
Robin, M. P., et al. (2013). Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. Organic & Biomolecular Chemistry.[1][11][12] Link
Sources
- 1. Protocol for the synthesis of N-Alkyl bromomaleimide linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the synthesis of N-Alkyl bromomaleimide linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB42141D [pubs.rsc.org]
- 6. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 9. 279686-72-5|3-Bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione|BLD Pharm [bldpharm.com]
- 10. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. 3-(4-Bromophenyl)-1H-pyrrole-2,5-dione [myskinrecipes.com]
- 12. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles | MDPI [mdpi.com]
- 13. eurekaselect.com [eurekaselect.com]
